![molecular formula C13H14N2 B1198336 N'-Benzyl-N'-methyl-2-aminopyridine CAS No. 20173-75-5](/img/structure/B1198336.png)
N'-Benzyl-N'-methyl-2-aminopyridine
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Overview
Description
N-(Phenylmethyl)-N-methyl-2-pyridinamine is an aromatic amine.
Scientific Research Applications
Electrophilic Benzylation
- Electrophilic benzylation of the 2-aminopyridine ring, including derivatives like N'-Benzyl-N'-methyl-2-aminopyridine, results in products like 2-amino-3- or 5-benzylpyridines. This process supports an electrophilic mechanism for the reaction, showing the versatility of 2-aminopyridines in chemical synthesis (Kowalski, 1991).
Thermolysis and Electrophilic Substitution
- A study on the thermolysis of N-benzyl derivatives of 2-aminopyridines showed the rearrangement of N-annular benzyl substituents into N-exocyclic derivatives. This research provides insight into the reactivity of 2-aminopyridine systems and their reaction with electrophilic agents (Kowalski, 2010).
Benzoylation Mechanisms
- Studies on the benzoylation of 2-aminopyridine show that reaction with benzoyl chloride yields monobenzoyl derivatives by direct reaction on the exocyclic nitrogen. This research contributes to understanding the chemical behavior of 2-aminopyridine in the presence of benzoyl chloride (Deady & Stillman, 1979).
Novel Synthesis Methods
- Novel processes for the synthesis of 2-aminopyridines, including copper-catalyzed cyclization of oxime esters, have been developed, highlighting the potential for innovative synthesis routes of compounds like N'-Benzyl-N'-methyl-2-aminopyridine (蔡忠建 et al., 2014).
Piperidine Synthesis
- Research into the preparation of trisubstituted piperidines explores the use of N-benzyl- or N-tosyl-N-(4-methyl-3-pentenyl)amino aldehyde benzylimines, derived from amino acids, for cyclization reactions. This work demonstrates the application of 2-aminopyridine derivatives in complex organic synthesis (Laschat et al., 1996).
Aryloxylation of Benzamides
- Copper-mediated selective mono- or diaryloxylation of benzamides using 2-aminopyridine 1-oxide as a directing group offers a direct pathway for synthesizing mono- and diaryloxylated benzoic acids (Hao et al., 2014).
C−H Oxidation Catalysis
- Chiral Mn‐aminopyridine complexes have been used to catalyze the benzylic C−H oxidation of arylalkanes, demonstrating the role of 2-aminopyridines in enantioselective catalysis (Talsi et al., 2017).
properties
CAS RN |
20173-75-5 |
---|---|
Product Name |
N'-Benzyl-N'-methyl-2-aminopyridine |
Molecular Formula |
C13H14N2 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
N-benzyl-N-methylpyridin-2-amine |
InChI |
InChI=1S/C13H14N2/c1-15(13-9-5-6-10-14-13)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
InChI Key |
RVIFMDAMYNWNJV-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)C2=CC=CC=N2 |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CC=CC=N2 |
Other CAS RN |
20173-75-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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